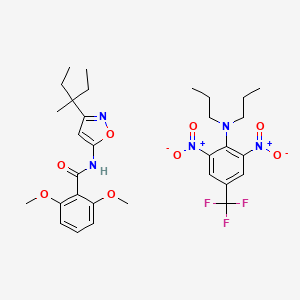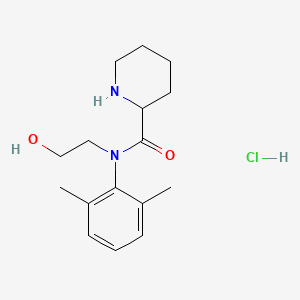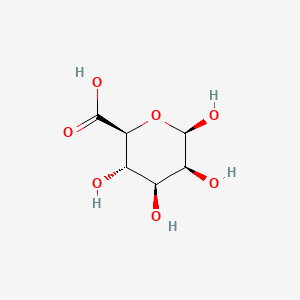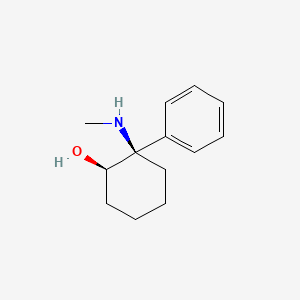
trans-2-Methylamino-2-phenylcyclohexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-2-Methylamino-2-phenylcyclohexanol: is an organic compound with a unique structure that includes a cyclohexanol ring substituted with a methylamino group and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Methylamino-2-phenylcyclohexanol typically involves the reaction of cyclohexene oxide with methylamine and phenylmagnesium bromide. The reaction is carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), and under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: trans-2-Methylamino-2-phenylcyclohexanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry: trans-2-Methylamino-2-phenylcyclohexanol is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds .
Biology: In biological research, this compound can be used to study the effects of chiral molecules on biological systems and their interactions with enzymes and receptors .
Industry: In the industrial sector, this compound can be used in the synthesis of fine chemicals and as an intermediate in the production of various organic compounds .
Mecanismo De Acción
The mechanism of action of trans-2-Methylamino-2-phenylcyclohexanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
trans-2-Phenylcyclohexanol: A related compound with similar structural features but lacking the methylamino group.
cis-2-Methylamino-2-phenylcyclohexanol: An isomer with different stereochemistry, leading to distinct chemical and biological properties.
Uniqueness: trans-2-Methylamino-2-phenylcyclohexanol is unique due to its specific combination of functional groups and chiral centers, which confer distinct reactivity and selectivity in various chemical and biological processes .
Propiedades
Número CAS |
10275-95-3 |
|---|---|
Fórmula molecular |
C13H19NO |
Peso molecular |
205.30 g/mol |
Nombre IUPAC |
(1R,2R)-2-(methylamino)-2-phenylcyclohexan-1-ol |
InChI |
InChI=1S/C13H19NO/c1-14-13(10-6-5-9-12(13)15)11-7-3-2-4-8-11/h2-4,7-8,12,14-15H,5-6,9-10H2,1H3/t12-,13-/m1/s1 |
Clave InChI |
LMYKPGOMBOFCPO-CHWSQXEVSA-N |
SMILES isomérico |
CN[C@]1(CCCC[C@H]1O)C2=CC=CC=C2 |
SMILES canónico |
CNC1(CCCCC1O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


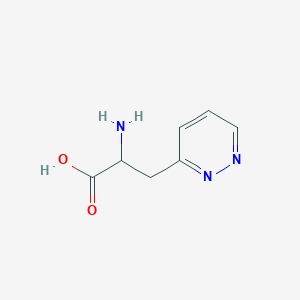
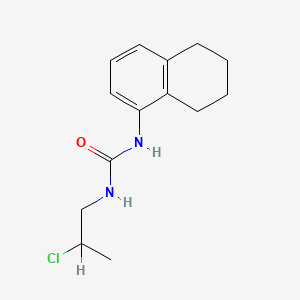
![Trifluoro-[[4-[4-(trifluoroboranuidylazaniumyl)phenyl]phenyl]azaniumyl]boranuide](/img/structure/B15194687.png)
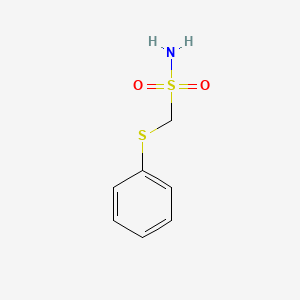
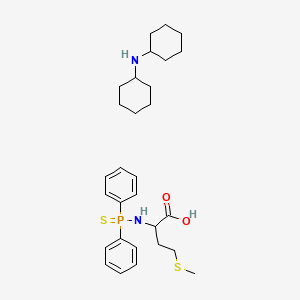

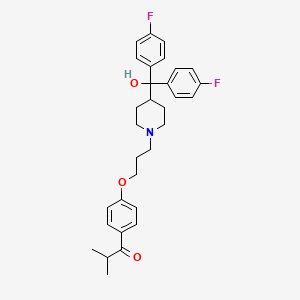
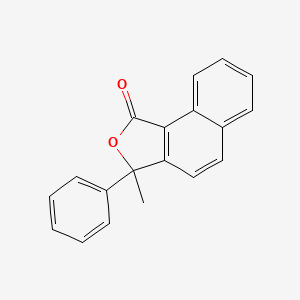

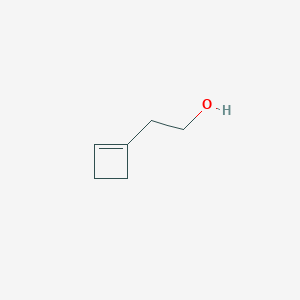
![(1S,2R,19R,22S,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-3-amino-6-carboxy-4,5-dihydroxyoxan-2-yl]oxy-48-[[4-[(4-butylphenyl)methyl]piperazin-1-yl]methyl]-5,32-dichloro-2,26,31,44,47,49-hexahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,65-henicosaene-52-carboxylic acid](/img/structure/B15194746.png)
